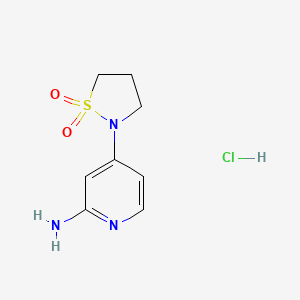

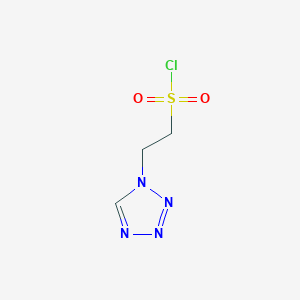

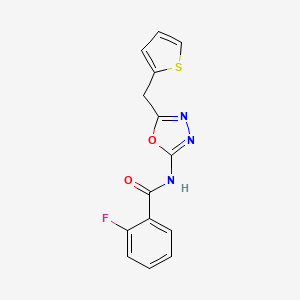

![molecular formula C7H11N3O B2870389 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine CAS No. 1512489-13-2](/img/structure/B2870389.png)

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a compound belonging to the isoxazolo[4,3-c]pyridine family. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered interest due to its unique structure and properties.

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, also known as Gaboxadol , is the GABA_A receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Gaboxadol acts as an agonist at the GABA_A receptor . It has functional selectivity for the delta subunit-containing GABA_A receptors . These receptors are typically extrasynaptic and respond to persistent, low concentrations of GABA .

Biochemical Pathways

The activation of the GABA_A receptor by Gaboxadol enhances the inhibitory effects of GABA in the central nervous system . This can lead to increased deep sleep .

Result of Action

The molecular and cellular effects of Gaboxadol’s action result in enhanced GABAergic inhibition in the central nervous system . This can lead to increased deep sleep . The development of gaboxadol was stopped due to concerns regarding safety and efficacy .

Analyse Biochimique

Biochemical Properties

It is known that this compound is related to the GABAA receptor agonist THIP . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .

Cellular Effects

Given its structural similarity to THIP, it may influence cell function by modulating GABAergic signaling pathways . This could potentially impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is not well-defined. If it acts similarly to THIP, it may bind to GABAA receptors, leading to changes in ion channel activity and neuronal excitability .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to THIP, it may be metabolized by similar enzymes and cofactors .

Méthodes De Préparation

The synthesis of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine can be achieved through several methods. One common approach involves the use of pyrrolidin-2-one as a starting material. The process includes obtaining intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate . These intermediates are then further processed to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Analyse Des Réactions Chimiques

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

This compound has been investigated for its potential use in treating sleep disorders and insomnia. It acts on the gamma-aminobutyric acid (GABA) system, modulating the GABA receptor subunit delta . Additionally, it has been explored for its applications in treating neurological and psychiatric disorders such as epilepsy, Parkinson’s disease, schizophrenia, and Huntington’s chorea . Its unique properties make it a valuable compound for research in various scientific fields.

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine include 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (gaboxadol) and 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine . Gaboxadol, for instance, is another GABAA receptor agonist but has a different functional selectivity and application profile. The uniqueness of this compound lies in its specific binding properties and potential therapeutic applications.

Propriétés

IUPAC Name |

5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAKJSAXLNLVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NOC(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

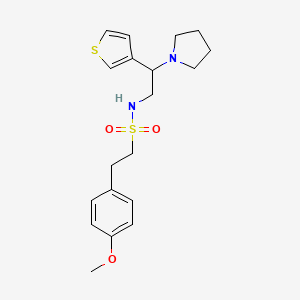

![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2870312.png)

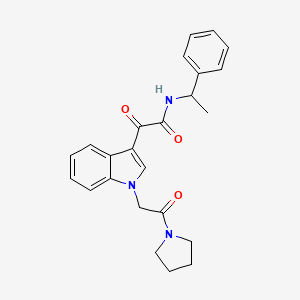

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)

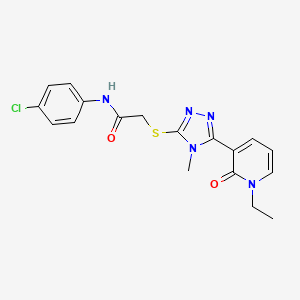

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)